2-Methyl-5-morpholinoaniline
Overview
Description
Scientific Research Applications
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application Summary : “2-Methyl-5-morpholinoaniline” is used in the synthesis of a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, which have been screened for their in vitro antibacterial properties .
- Methods of Application : The preparation of N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides has been carried out by a synthetic sequence . Unfortunately, the exact experimental procedures and technical details were not provided in the search results .
- Results : The compounds synthesized exhibited significant antibacterial activity. For instance, compound 8d showed superior activity against Enterobacter aerogenes with an MIC value of 114±0.48 µg/mL, and compound 8l was most potent against Bacillus subtilis with an MIC of 75±0.81 µg/mL .
Application in Drug Synthesis
- Field : Medicinal Chemistry
- Application Summary : “2-Methyl-5-morpholinoaniline” is used in the synthesis of momelotinib, an orally bioavailable small-molecule inhibitor of JAK1/2, which is currently being evaluated in phase 3 clinical trials for the treatment of myelofibrosis .
- Methods of Application : The synthesis of momelotinib involves a nucleophilic addition reaction between the starting material, 4-morpholinoaniline, and cyanamide to give the 1-(4-morpholinophenyl)guanidine . The desired compound momelotinib was acquired by an amidation reaction .
- Results : The overall yield of momelotinib was 66% based on methyl 4-acetylbenzoate . This improved synthetic route employed 4-morpholinoaniline and methyl 4-acetylbenzoate .
Safety And Hazards
While specific safety data for 2-Methyl-5-morpholinoaniline is not available, similar compounds like 2-Morpholinoaniline have safety data sheets available. These compounds may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Always handle chemicals with appropriate safety measures.
properties
IUPAC Name |
2-methyl-5-morpholin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-2-3-10(8-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAGWHGZKMGPOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-morpholinoaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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